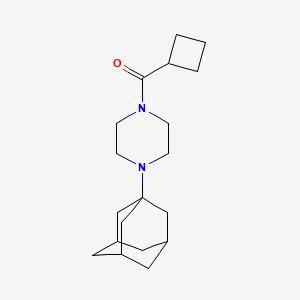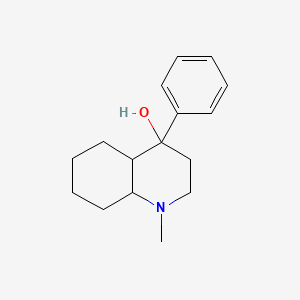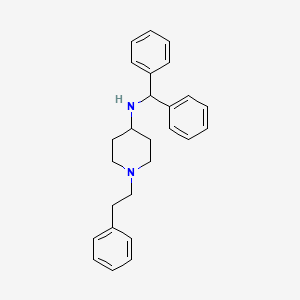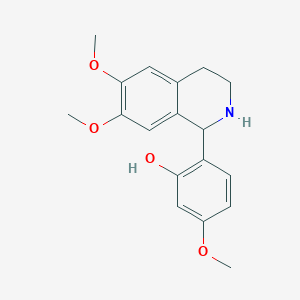
1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine, also known as ACBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise as a tool for investigating various biological processes and mechanisms. In
作用机制
The mechanism of action of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to the dopamine and serotonin transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By binding to these transporters, this compound may enhance the activity of these neurotransmitters and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, enhance cognitive function, and produce anxiolytic effects. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on behavior and cognition.
实验室实验的优点和局限性
One of the main advantages of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine is its versatility as a research tool. It can be used to investigate various biological processes and mechanisms, and it has potential applications in multiple fields of research. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it may produce non-specific effects that can complicate data interpretation. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which can make it difficult to establish consistent results.
未来方向
There are several future directions that could be pursued in the study of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine. One direction is to investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to develop new derivatives of this compound that have improved selectivity and efficacy. Finally, this compound could be used to investigate the mechanisms of action of various psychoactive drugs and to develop new drugs with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a tool for investigating various biological processes and mechanisms. Its versatility and potential applications in multiple fields of research make it an attractive compound for scientific investigation. While there are some limitations to its use in lab experiments, there are also many future directions that could be pursued in the study of this compound.
合成方法
The synthesis of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine involves a two-step process that begins with the reaction of adamantylamine with cyclobutanecarboxylic acid to form an intermediate product. This intermediate product is then treated with piperazine to yield the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine has been used in various scientific research studies as a tool for investigating different biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and drug discovery. This compound has been used to study the effects of various drugs on the central nervous system, including the dopamine and serotonin systems. It has also been used to investigate the mechanisms of action of different drugs and to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-18(17-2-1-3-17)20-4-6-21(7-5-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOZCZSIDLJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)

![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)



![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)
![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)